

GNE-049 Pharmacokinetics: A Technical Guide

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Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672

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Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous histone acetyltransferases, CREB-binding protein (CBP) and p300.[1][2][3][4][5][6][7] By targeting these critical transcriptional co-activators, **GNE-049** disrupts the expression of key oncogenes, such as those driven by the androgen receptor (AR), demonstrating significant anti-tumor activity in preclinical models of castration-resistant prostate cancer.[1][4][6] This technical guide provides an in-depth overview of the pharmacokinetics of **GNE-049**, presenting key data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Pharmacokinetic Profile of GNE-049

The pharmacokinetic properties of **GNE-049** have been evaluated in preclinical models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the available quantitative data from a study conducted in SCID.Beige mice.

Table 1: In Vivo Pharmacokinetics of GNE-049 in Mice

Parameter	Value	Units
Dose	30	mg/kg
Route of Administration	Oral (PO)	-
Cmax	1.2	μM
Tmax	8	hours
AUC (0-24h)	14.7	μM*h
Bioavailability (F%)	44	%

Data derived from a study in female SCID.Beige mice.[1]

Table 2: In Vitro Potency and Selectivity of GNE-049

Target	IC50 / EC50	Units	Assay Type
CBP Bromodomain	1.1	nM	Biochemical Binding Assay
p300 Bromodomain	2.3	nM	Biochemical Binding Assay
BRD4 Bromodomain	4240	nM	Biochemical Binding Assay
MYC Expression (MV-4-11 cells)	14	nM	Cellular Assay

This data highlights the high potency of **GNE-049** for its intended targets and significant selectivity over the BET bromodomain protein BRD4.[1][2][5][7]

Experimental Protocols

A detailed understanding of the methodologies used to generate pharmacokinetic data is crucial for its interpretation and for the design of future studies.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of **GNE-049** following oral administration in mice.

Animal Model:

- Species: Mouse
- Strain: SCID.Beige
- Sex: Female
- Age: 6 to 9 weeks
- Weight: 15 to 25 g

Dosing:

- Compound: **GNE-049**
- Dose: 30 mg/kg
- Route: Oral gavage
- Vehicle: 0.5% (w/v) methylcellulose, 0.2% (w/v) Tween 80

Sample Collection:

- Matrix: Blood
- Volume: Approximately 15 μ L per time point
- Method: Tail nick
- Time Points: 0.083, 0.25, 0.5, 1, 3, 8, and 24 hours post-dose[1]

Bioanalytical Method:

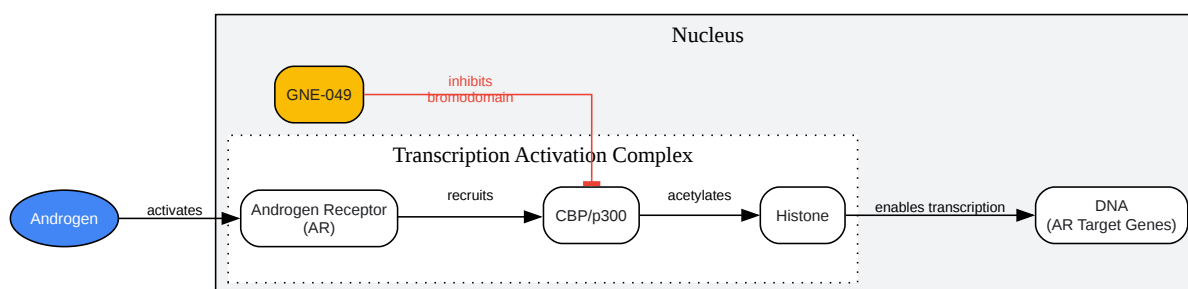
- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS)

- Assay Type: Non-GLP (Good Laboratory Practice)
- Sample Preparation:
 - Diluted blood samples (20 μ L) were aliquoted into a 96-well plate.
 - 200 μ L of acetonitrile containing an internal standard (0.1 μ g/mL diclofenac) was added.
 - Samples were vortexed and centrifuged.
 - 70 μ L of the supernatant was diluted with 140 μ L of 0.1% formic acid in water.
- Injection Volume: 10 μ L
- Instrumentation: ACQUITY UPLC System (Waters) coupled with an API 4000 mass spectrometer (AB Sciex)[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of GNE-049

GNE-049 exerts its therapeutic effect by inhibiting the bromodomain of CBP/p300. This action prevents the recruitment of these co-activators to acetylated histone tails at gene enhancers and promoters, leading to a reduction in histone acetylation (specifically H3K27ac) and subsequent downregulation of target gene transcription, including those regulated by the androgen receptor.

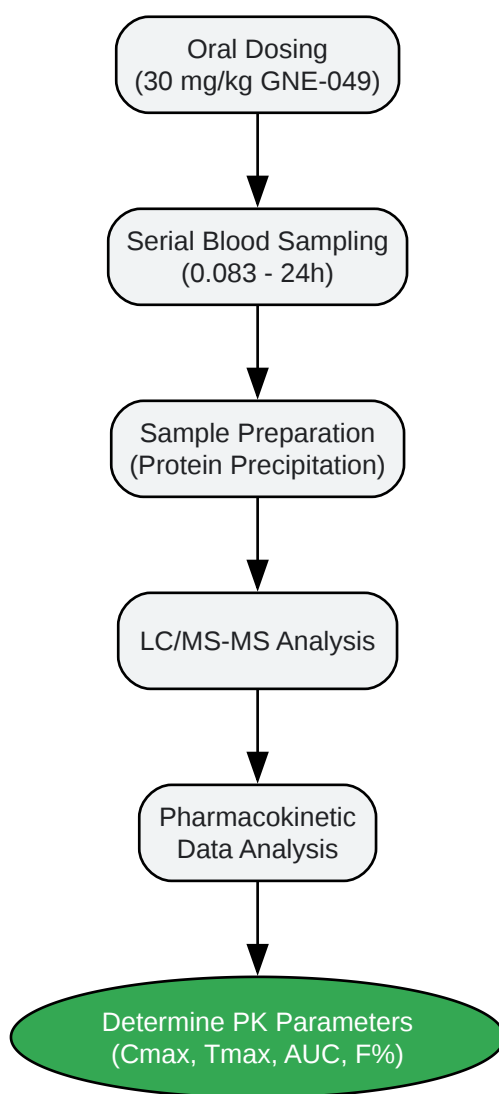


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Caption: Mechanism of **GNE-049** action in inhibiting AR-mediated gene transcription.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the preclinical pharmacokinetic evaluation of **GNE-049**.



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Caption: Workflow for the in vivo pharmacokinetic study of **GNE-049**.

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